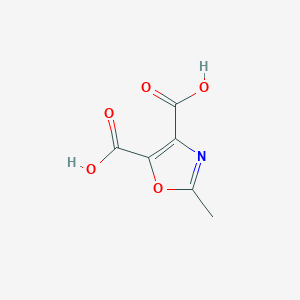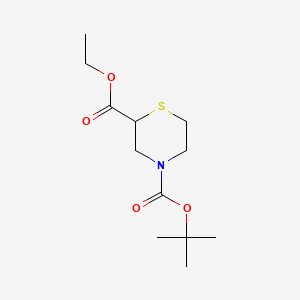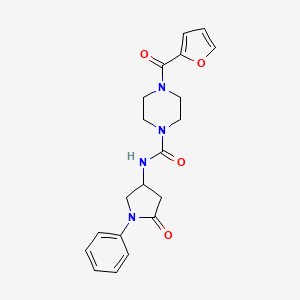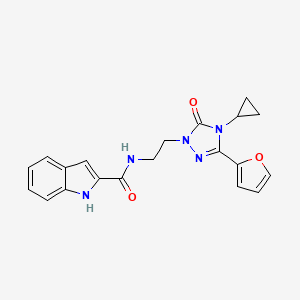
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is an intriguing chemical compound due to its multifaceted applications across various scientific domains, including chemistry, biology, medicine, and industry. The structure comprises an indole moiety, a triazole ring, a furan substituent, and a cyclopropyl group, making it a complex and versatile molecule for research and industrial uses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves several steps:
Formation of Indole-2-Carboxamide: : This usually starts with the synthesis of the indole-2-carboxylic acid, which is subsequently converted to its carboxamide through an amide coupling reaction.
Construction of the Triazole Ring: : Using azide-alkyne cycloaddition (often referred to as the Huisgen reaction), the triazole ring is formed by reacting an azide with an alkyne.
Incorporation of the Furan and Cyclopropyl Groups: : Through selective substitution reactions, the furan and cyclopropyl groups are introduced onto the triazole ring.
Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing reaction conditions such as temperature, pressure, solvent use, and catalyst selection to ensure efficiency, yield, and cost-effectiveness. Continuous flow reactors might be employed to enhance reaction rates and maintain consistent quality.
化学反应分析
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibits a variety of chemical reactivity:
Oxidation and Reduction: : The compound can undergo oxidation reactions, potentially forming N-oxide derivatives. Reduction reactions might target the triazole ring or the keto group, modifying its electronic properties.
Substitution Reactions: : Electrophilic or nucleophilic substitution can occur at various positions, particularly the furan and cyclopropyl groups, allowing for the creation of derivatives with altered functionalities.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like alkyl halides or amines.
Major Products: These reactions can yield a wide array of products depending on the conditions, such as N-oxides, reduced triazoles, and substituted derivatives that have varying biological and chemical properties.
科学研究应用
This compound holds significant promise in several research areas:
Chemistry: : Utilized as a building block for complex molecule synthesis and as a probe in mechanistic studies.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or anti-infective agent.
Industry: : Can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects is closely tied to its structural components:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : Involvement in key biochemical pathways, potentially modulating signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Compared to other compounds with similar structures, such as other indole-triazole derivatives or furan-containing molecules, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide stands out due to:
Unique Combination of Substituents: : The presence of the furan, cyclopropyl, and triazole elements together with the indole core is relatively unique.
Enhanced Properties: : This unique structure may endow the compound with enhanced biological or chemical properties, such as increased binding affinity or stability.
Similar Compounds: : Other similar compounds include N-(2-(4-benzyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide or derivatives where the furan or cyclopropyl groups are replaced with other functional groups.
Thus, this compound is a compound of significant interest across various fields, offering diverse opportunities for further exploration and application.
属性
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTROVBTUVXNPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


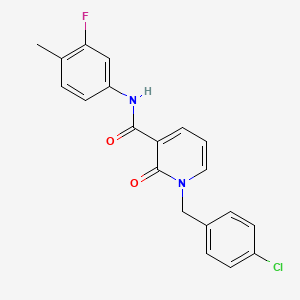
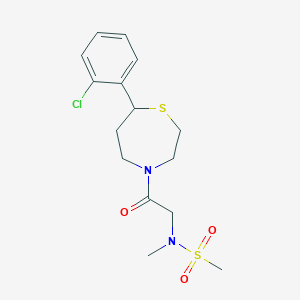
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

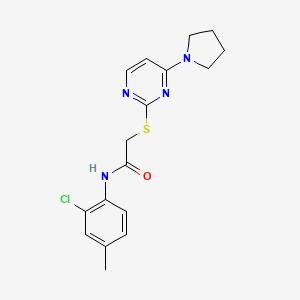
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
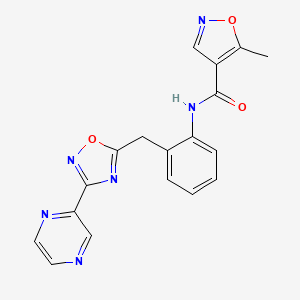
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
